Product packaging for 3-Heptylpyrrole(Cat. No.:CAS No. 878-11-5)

3-Heptylpyrrole

Cat. No.: B1582205
CAS No.: 878-11-5
M. Wt: 165.27 g/mol
InChI Key: OVBAZQHUSHSARW-UHFFFAOYSA-N
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Description

3-Heptylpyrrole, identified by the CAS registry number 878-11-5 and molecular formula C11H19N, is a chemical compound of interest in scientific research . As an alkyl-substituted pyrrole, it features a seven-carbon heptyl chain at the 3-position of the pyrrole heterocycle. The pyrrole ring is a five-membered aromatic structure containing one nitrogen atom, which is a fundamental scaffold in medicinal and materials chemistry . The pyrrole motif is a privileged structure in drug discovery and development, found in numerous FDA-approved pharmaceuticals across various therapeutic areas . These pyrrole-based drugs exhibit mechanisms of action that include enzyme inhibition (e.g., HMG-CoA reductase, COX-1/COX-2) and receptor antagonism (e.g., 5-HT3, VEGFR) . Furthermore, pyrrole rings are key components in natural biological systems, serving as the foundational unit for macrocycles like heme in hemoglobin and chlorophyll in plants . The structural and electronic properties of the pyrrole ring, rich in pi-electrons, allow it to engage in various molecular interactions such as hydrogen bonding and π-π stacking, which are critical for binding to biological targets . Researchers value this compound as a building block for the synthesis of more complex molecules, including hetero-fused derivatives and macrocycles, due to its synthetic versatility . The heptyl side chain confers significant lipophilicity, which can be leveraged to modulate the compound's solubility, membrane permeability, and overall pharmacokinetic profile in experimental settings. This makes it a valuable intermediate for exploring structure-activity relationships (SAR) in the development of novel compounds with potential bioactivity. This compound is provided strictly for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19N B1582205 3-Heptylpyrrole CAS No. 878-11-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-heptyl-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N/c1-2-3-4-5-6-7-11-8-9-12-10-11/h8-10,12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBAZQHUSHSARW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CNC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90293106
Record name 3-Heptylpyrrole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878-11-5
Record name 3-Heptylpyrrole
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Record name 3-Heptylpyrrole
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Synthetic Methodologies for 3 Heptylpyrrole and Its Derivatives

Established Synthetic Routes for 3-Heptylpyrrole Monomer

Two prominent strategies in the established synthesis of the this compound monomer involve regioselective functionalization of metal-complexed pyrroles and the use of pyrrole (B145914) precursors with protecting groups.

A notable method for preparing β-substituted pyrroles involves the use of pyrrolylimido complexes of transition metals like molybdenum and tungsten. researchgate.netresearchgate.net This approach leverages the metal complex to direct electrophilic substitution to the β-position (C3) of the pyrrole ring, a regioselectivity that is opposite to that of free pyrrole, which typically favors substitution at the α-position (C2). researchgate.netresearchgate.net

The synthesis begins with dinitrogen complexes which are converted to hydrazido(2-) complexes. researchgate.net These are then condensed with 2,5-dimethoxytetrahydrofuran (B146720) to form pyrrolylimido complexes. researchgate.net The subsequent electrophilic substitution reaction, specifically a heptanoylation for the synthesis of a this compound precursor, occurs selectively at the β-position. researchgate.netresearchgate.net This regioselectivity is attributed to the steric hindrance imposed by the bulky phosphine (B1218219) ligands (e.g., dppe) on the metal center, which blocks access to the α-positions of the pyrrole ring. researchgate.netresearchgate.net The final step involves the reduction of the acylated complex, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), to cleave the metal-nitrogen bond and reduce the ketone, yielding the desired this compound. researchgate.netresearchgate.net

Table 1: Synthesis of β-Heptylpyrrole via Regioselective Heptanoylation

Step Starting Material/Intermediate Reagent(s) Product/Intermediate Purpose
1 trans-[M(N₂)₂(dppe)₂] (M=Mo, W) Acid (e.g., HBF₄) trans-[MX(NNH₂)(dppe)₂]⁺ Formation of hydrazido(2-) complex researchgate.net
2 trans-[MX(NNH₂)(dppe)₂]⁺ 2,5-Dimethoxytetrahydrofuran trans-[MX(NNCH=CHCH=CH)(dppe)₂]⁺ Formation of pyrrolylimido complex researchgate.net
3 trans-[MX(NNCH=CHCH=CH)(dppe)₂]⁺ Heptanoyl chloride / AlCl₃ trans-[MX(NNCH=C(COC₆H₁₃)CH=CH)(dppe)₂]⁺ β-selective heptanoylation researchgate.netresearchgate.net

Another fundamental strategy involves the use of a pyrrole precursor bearing a protecting group on the nitrogen atom. The tert-butoxycarbonyl (BOC) group is a common choice for this purpose due to its stability under various conditions and its reliable removal under acidic conditions. googleapis.comjkchemical.com While direct alkylation of N-Boc-pyrrole at the C3 position is challenging, a common workaround is a Friedel-Crafts acylation followed by reduction.

The general sequence is as follows:

Protection: The pyrrole nitrogen is protected by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jkchemical.com

Acylation: The resulting N-Boc-pyrrole undergoes a Friedel-Crafts acylation with heptanoyl chloride and a Lewis acid catalyst (e.g., AlCl₃). This reaction introduces the heptanoyl group primarily at the C3 position, yielding N-Boc-3-heptanoylpyrrole.

Reduction: The ketone of the heptanoyl group is reduced to a methylene (B1212753) group. This can be achieved through methods like the Wolff-Kishner or Clemmensen reduction, or more mildly with reagents like triethylsilane and trifluoroacetic acid.

Deprotection: The N-BOC group is removed to yield the final this compound. This is typically accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). jkchemical.comfishersci.co.uk

This precursor-based approach provides a versatile pathway to 3-alkylpyrroles, including this compound. A similar strategy employs the 1-phenylsulfonyl protecting group, which also directs Friedel-Crafts acylation to the 3-position, followed by deprotection and reduction to yield 3-alkylpyrroles. researchgate.net

Regioselective Functionalization Approaches (e.g., β-selective heptanoylation of pyrrolylimido complexes)

Development of Novel Synthetic Pathways for this compound Derivatives

Modern organic synthesis has introduced innovative methods for creating substituted pyrroles that could be applied to a this compound scaffold to generate novel derivatives. These pathways often offer improved efficiency, milder reaction conditions, and greater functional group tolerance.

Palladium-Catalyzed C-H Alkylation: Direct C-H functionalization represents a highly atom-economical approach. Palladium-catalyzed reactions have been developed for the direct alkylation of electron-deficient pyrrole derivatives. sci-hub.se For a substrate like a this compound-2-carboxylate, this method could be used to introduce additional alkyl groups regioselectively at the C5-position. sci-hub.se

Organocatalytic C3-Alkenylation: Transition-metal-free, organocatalytic methods have emerged for the C3-alkenylation of pyrroles using aldehydes as the alkenylating agent. researchgate.net This reaction, mediated by a Brønsted acid and a Brønsted base, could be used to install an alkenyl group onto a this compound backbone, providing a route to derivatives with conjugated systems. researchgate.net

Multi-Component Reactions: One-pot, multi-component reactions provide a rapid means to construct complex molecules. Catalyst-free, three-component reactions involving primary amines, 1,3-dicarbonyl compounds, and 1,2-diaza-1,3-dienes have been reported for the synthesis of polysubstituted pyrroles. acs.org By selecting appropriate starting materials, this strategy could be adapted to build a this compound ring with diverse functional groups in a single synthetic operation.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. This process involves systematically varying parameters such as catalyst, solvent, base, temperature, and reagent concentration.

For instance, in the palladium-catalyzed direct alkylation of pyrrole-2-carboxylates, a study demonstrated the importance of optimizing these variables. sci-hub.se The choice of base was critical, with potassium bicarbonate (KHCO₃) showing better results than potassium carbonate (K₂CO₃) by suppressing the formation of the N-alkylation byproduct. sci-hub.se Further optimization revealed that increasing the temperature to 90°C and using DMA as the solvent significantly improved both the conversion of the starting material and the yield of the desired 5-alkylated product. sci-hub.se

Table 2: Example of Reaction Condition Optimization for the Synthesis of a C5-Alkylated Pyrrole Derivative

Entry Base (equiv.) Solvent Temp (°C) Conversion (%) Yield (%)
1 K₂CO₃ (3) DMA 60 38 24
2 KHCO₃ (3) DMA 60 45 37
3 KHCO₃ (3) DMA 80 69 58
4 KHCO₃ (3) DMA 90 >95 88
5 KHCO₃ (3) Dioxane 90 51 42

Data adapted from a study on the Pd-catalyzed butylation of ethyl 1H-pyrrole-2-carboxylate. sci-hub.se

This systematic approach to optimization is broadly applicable to other synthetic routes for this compound, ensuring that the synthesis is as efficient and high-yielding as possible. Similar optimization studies involving solvent and temperature have been conducted for other novel pyrrole syntheses, such as the two-pot synthesis of C3-acylpyrroles. researchgate.net

Reactivity and Mechanistic Investigations of 3 Heptylpyrrole

Electron Transfer Processes Involving 3-Heptylpyrrole

Electron transfer (ET) reactions are fundamental processes where an electron is relocated from one chemical species to another, driving redox reactions. numberanalytics.comwikipedia.org In biological systems, such as in electron transport chains and photosynthesis, these reactions are crucial for energy conversion. numberanalytics.com The principles of ET are also central to industrial applications like electrochemistry and catalysis. numberanalytics.com

For molecules like this compound, the π-conjugated system of the pyrrole (B145914) ring can facilitate electron transfer. The heptyl group, being an electron-donating alkyl group, can influence the electron density of the pyrrole ring, thereby modulating its ability to participate in electron transfer processes. This property is relevant in the context of conducting polymers, where poly(3-alkylpyrrole)s, including poly(this compound), can act as π-conjugated ligands. wiley-vch.deresearchgate.net These polymers can form conjugated complexes with metals like palladium, which have applications in electronic devices. researchgate.net The ability of the ligand to undergo reversible redox reactions is a key feature in these systems. researchgate.net

Electrophilic Substitution Reactions on the Pyrrole Ring System

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds like pyrrole, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. unacademy.comlibretexts.org The general mechanism involves the formation of a positively charged intermediate known as a sigma complex or arenium ion, followed by the removal of a proton to restore the aromatic system. unacademy.commsu.edu

Regioselectivity in Pyrrole Ring Functionalization (e.g., α- versus β-substitution patterns)

The pyrrole ring has two main positions for electrophilic attack: the α-position (C2 and C5) and the β-position (C3 and C4). Generally, electrophilic substitution on the pyrrole ring preferentially occurs at the α-position. echemi.commatanginicollege.ac.in This preference is due to the greater stability of the carbocation intermediate formed during α-attack, which can be stabilized by three resonance structures, compared to the intermediate from β-attack, which has only two resonance structures. echemi.commatanginicollege.ac.in

However, the presence of substituents on the pyrrole ring can alter this regioselectivity. For 3-alkylpyrroles like this compound, the alkyl group at the 3-position can direct incoming electrophiles. While the inherent reactivity of the α-position is higher, substitution can also occur at other positions depending on the reaction conditions and the nature of the electrophile. Directing an electrophile to the β-position in pyrroles often requires specific strategies, such as the use of blocking groups. researchgate.net

Influence of Chemical Environments and Ligands on Reaction Pathways

The chemical environment, including the choice of solvents, catalysts, and ligands, plays a crucial role in directing the pathways of electrophilic substitution reactions. nih.gov For instance, in the context of metal-complexed pyrroles, the regioselectivity of electrophilic substitution can be dramatically altered. In certain tungsten and molybdenum pyrrolylimido complexes, electrophilic substitution occurs selectively at the β-position. researchgate.net This β-regioselectivity is in stark contrast to the typical α-selectivity of free pyrrole and is thought to be influenced by the steric bulk of the phosphine (B1218219) ligands attached to the metal center. researchgate.net

The use of specific catalysts and protecting groups can also achieve β-functionalization. For example, Friedel-Crafts acylation of pyrrole derivatives can be directed to the 4-position (a β-position) by using a 2-ethylthiolcarboxylate substituent. cdnsciencepub.com Similarly, the use of a 1-(phenylsulfonyl) protecting group can direct acylation to the 3-position, although its effectiveness varies with other types of electrophilic substitution. researchgate.net

Role of the Heptyl Side Chain in Modulating Chemical Reactivity

The heptyl side chain at the 3-position of the pyrrole ring significantly influences the molecule's chemical reactivity and physical properties. As an electron-donating alkyl group, the heptyl chain increases the electron density of the pyrrole ring, which can enhance its reactivity towards electrophiles compared to unsubstituted pyrrole. mdpi.com

The length of the alkyl chain can also be a critical factor. Studies on related systems, such as N-alkylated diketopyrrolopyrrole (DPP) derivatives, have shown that the length of the alkyl chain impacts the stability of the molecule. researchgate.net In the context of pyrrole-derived cannabinoids, the length of the carbon chain at the C3 position is directly related to their receptor affinity and potency, with optimal activity observed for chain lengths of 4 to 6 carbons. researchgate.net While n-heptyl pyrrole itself showed weak activity in that specific study, it highlights the general principle that the alkyl chain length is a key determinant of biological and chemical properties. researchgate.netscispace.com The lipophilicity conferred by the heptyl group can also affect the solubility of this compound and its derivatives in different media, which is an important consideration in synthetic and materials applications. mdpi.com

Identification of Reaction Mechanisms of this compound as a Synthetic Intermediate

A reaction mechanism provides a step-by-step description of how a chemical reaction occurs, including the movement of electrons and the formation of any reaction intermediates. allen.inlibretexts.org Intermediates are transient species, such as carbocations or carbanions, that are formed in one step and consumed in a subsequent step. allen.incrunchchemistry.co.uk

This compound can serve as a key synthetic intermediate for the preparation of more complex molecules. For example, β-heptylpyrrole has been synthesized from a tungsten pyrrolylimido complex through a process involving β-selective heptanoylation followed by reduction with lithium aluminum hydride (LiAlH₄). researchgate.net This demonstrates a mechanistic pathway where the metal complex first directs the electrophilic attack (heptanoylation) to the β-position, and a subsequent reduction step liberates the desired this compound.

The synthesis of 3-alkylpyrroles in general often involves multi-step reaction sequences where the alkyl group is introduced onto a pre-functionalized pyrrole ring. One common strategy involves the Friedel-Crafts acylation of a protected pyrrole, followed by reduction of the acyl group to an alkyl group. For instance, a 2,4-substituted pyrrole can be converted to a 3-alkylpyrrole through a combined Wolff-Kishner reduction of the acyl group and subsequent hydrolysis and decarboxylation. researchgate.net This mechanistic approach allows for the controlled synthesis of specific isomers like this compound.

Polymerization Science of 3 Heptylpyrrole

Overview of Poly(3-Heptylpyrrole) Synthesis

Poly(this compound) is primarily synthesized through two main routes: electrochemical polymerization and chemical oxidative polymerization. google.comgoogle.com Electrochemical synthesis, or electropolymerization, involves the oxidation of the this compound monomer at an electrode surface, leading to the direct deposition of a conductive polymer film onto the electrode. google.comacs.org This method allows for good control over the thickness and morphology of the resulting polymer film. For instance, a tough, blue-black colored film of poly[3-(3,6-dioxy heptyl) pyrrole] with a thickness of 10 µm and a conductivity of 2 S/cm has been produced using this technique. google.com

Chemical oxidative polymerization, on the other hand, utilizes chemical oxidizing agents, such as transition metal salts like iron(III) chloride (FeCl₃), to initiate the polymerization in a solution. google.comresearchgate.netfrontiersin.org This approach is versatile and can be used to produce the polymer in various forms, including powders or nanoparticles. google.comresearchgate.net The choice of synthesis method significantly influences the properties of the final polymer, such as its conductivity, molecular weight, and morphology. capes.gov.br For example, nanoparticles of conductive polypyrrole and its derivatives like this compound have been successfully synthesized in supercritical carbon dioxide, avoiding the use of organic solvents. researchgate.net

Electropolymerization Mechanisms of Pyrrole (B145914) and Substituted Pyrroles

The electropolymerization of pyrrole and its substituted derivatives is a complex process that has been the subject of extensive study. rsc.org While several mechanisms have been proposed, the most widely accepted pathway involves the oxidative coupling of monomers. biointerfaceresearch.com The general mechanism can be broken down into initiation, dimerization, and propagation steps. researchgate.net

The most commonly accepted initiation step in the electropolymerization of pyrrole is the oxidation of the monomer at the anode surface to form a radical cation. biointerfaceresearch.comresearchgate.net This process involves the loss of an electron from the π-system of the pyrrole ring. researchgate.net The mechanism proposed by Diaz and colleagues is the one most frequently cited in the literature. rsc.org

Following initiation, the polymerization proceeds through the coupling of the radical cations. In the most accepted model, two radical cations combine to form a dicationic dimer. This is followed by the loss of two protons to re-establish aromaticity, resulting in a neutral dimer.

An important aspect of this process is that the oxidation potential of the dimer is lower than that of the monomer. Consequently, at the applied potential used to oxidize the monomer, the dimer is more easily oxidized to its corresponding radical cation. This newly formed dimeric radical cation can then react with another monomer radical cation or a neutral monomer to extend the chain. This process of oxidation, coupling, and deprotonation repeats, leading to the propagation of the polymer chain. researchgate.net The chain extension continues as oligomers are successively oxidized and coupled with other radical species.

A critical feature of electropolymerization is that the polymer is synthesized in its oxidized and, therefore, electrically conductive state. This process is known as doping. As the polymer chain grows, it remains at a potential where it is oxidized, creating positive charges (polarons and bipolarons) along the polymer backbone. researchgate.net To maintain charge neutrality, anions from the electrolyte solution are incorporated into the polymer film as "dopants". acs.org

The final polymer film consists of polycationic chains and the incorporated counter-ions. acs.org Typically, a positive charge is carried every 3 to 4 pyrrole units. The nature of this dopant anion can significantly influence the polymer's mechanical and electrical properties. acs.org This simultaneous chain extension and doping means that the as-grown film is immediately conductive without requiring a separate post-polymerization doping step. The level of doping can influence the charge transport dynamics and ultimately the conductivity of the polymer. nih.govresearchgate.netucsb.edu For some semicrystalline conjugated polymers, increasing the dopant concentration can initially improve crystallinity and enhance charge transport, leading to higher conductivity, before excessive doping disrupts the structure. rsc.org

Dimerization and Chain Propagation Models

Chemical Polymerization Techniques (e.g., oxidative polymerization using transition metal salts)

Chemical oxidative polymerization is a widely used and industrially viable method for synthesizing polypyrroles, including poly(this compound). researchgate.netfrontiersin.org This technique involves the use of a chemical oxidizing agent, typically a transition metal salt, to initiate and sustain the polymerization reaction in a suitable solvent. google.com

The table below summarizes typical conditions for chemical oxidative polymerization.

ParameterConditionOutcome/EffectSource
Oxidizing Agent Iron(III) Chloride (FeCl₃)Effective for initiating polymerization of pyrrole derivatives. researchgate.netcapes.gov.br
Monomer Conc. 0.2 to 2.8 mol/LAffects micelle formation and polymer yield. google.com
Oxidant/Monomer Ratio ~2.38 (for pyrrole)Affects reaction yield but not chemical composition. researchgate.net
Temperature -5 to 40 °CAffects reaction rate and prevents side reactions. google.com
Solvent Chloroform, WaterCan influence polymer morphology (e.g., nanoparticles). researchgate.net

Controlled Polymerization Strategies for Poly(this compound)

Controlled polymerization, often termed "living" polymerization, refers to methods that allow for precise control over the polymer's molecular weight, architecture, and dispersity (molecular weight distribution). cmu.edu Key features of a controlled process include a linear evolution of molecular weight with monomer conversion and the formation of polymers with a narrow molecular weight distribution. cmu.eduethz.ch

While advanced techniques like Atom Transfer Radical Polymerization (ATRP) are well-established for achieving such control for many monomers, their specific application to this compound is not extensively documented in the provided literature. d-nb.info However, elements of control can be exerted in the conventional synthesis methods for poly(this compound).

In electropolymerization , control over the polymer's properties can be achieved by carefully managing the reaction parameters. researchgate.net

Film Thickness: Can be precisely controlled by the total charge passed during the electrolysis. google.com

Morphology and Conductivity: Influenced by the applied potential or current density, monomer concentration, and the choice of electrolyte and solvent. google.comresearchgate.net

In chemical oxidative polymerization , control is typically focused on yield and particle morphology.

Particle Size: Can be managed by adjusting reactant concentrations and the addition of surfactants or templates. researchgate.net

Molecular Weight: Can be influenced by the monomer-to-oxidant ratio and the reaction temperature, although precise control is more challenging than in true living polymerizations. researchgate.net

The development of true controlled polymerization strategies for this compound, which would allow for the synthesis of well-defined block copolymers and complex architectures, remains an active area of research in materials science. rsc.org

Living Radical Polymerization Approaches (e.g., Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP))

Living radical polymerization (LRP), more accurately termed reversible-deactivation radical polymerization (RDRP), encompasses a suite of techniques that provide excellent control over polymer chain growth. wikipedia.orgcmu.edu These methods are characterized by a dynamic equilibrium between a small number of active, propagating radical chains and a majority of dormant species. cmu.edu This minimizes irreversible termination reactions that are common in conventional free-radical polymerization, allowing for the synthesis of polymers with predetermined molecular weights, low dispersity (narrow molecular weight distribution), and complex architectures like block copolymers. cmu.edusigmaaldrich.com

While powerful, the direct application of these methods to monomers like this compound is not extensively documented and presents unique challenges. The pyrrole ring itself is an electron-rich heterocycle, which can have its π-electrons participate in side reactions, potentially interfering with the controlled radical process. researchgate.net An alternative strategy involves synthesizing a polymer backbone, such as polystyrene, using a controlled method like NMP, and then chemically modifying it to attach pyrrole functional groups. researchgate.netrsc.org

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization : RAFT is a highly versatile RDRP method that can be applied to a wide range of monomers under various reaction conditions. wikipedia.orgmdpi.com It operates through the addition of a conventional radical initiator in the presence of a thiocarbonylthio compound that acts as a chain transfer agent (CTA). wikipedia.org This CTA reversibly deactivates propagating chains through a two-step addition-fragmentation mechanism, allowing all chains to grow with an equal probability. mdpi.com The choice of the RAFT agent is critical for successful polymerization and depends on the specific monomer being used.

Nitroxide-Mediated Polymerization (NMP) : NMP utilizes a stable nitroxide radical to reversibly cap the growing polymer chain end. wikipedia.org The process is initiated by an alkoxyamine, which can undergo homolysis of its carbon-oxygen bond to generate a carbon radical (the initiator) and the persistent nitroxide radical. wikipedia.org This equilibrium between active and dormant (nitroxide-capped) chains allows for controlled polymerization. wikipedia.orgrsc.org NMP has been successfully used to create well-defined polystyrene copolymers which can then be functionalized with pyrrole units. researchgate.netrsc.org The term NMP is sometimes confused with the solvent N-Methyl-2-pyrrolidinone, which has also been used in polymerization reactions, but as a solvent, not a mediating agent. cmu.edu

Atom Transfer Radical Polymerization (ATRP) : ATRP is a widely used method based on a reversible redox process catalyzed by a transition metal complex (commonly copper). springernature.commdpi.com The polymerization is initiated by an alkyl halide, and the catalyst complex reversibly transfers a halogen atom between the active, propagating radical and the dormant polymer chain. mdpi.comgoogle.com This process maintains a low concentration of active radicals, suppressing termination reactions. cmu.edu ATRP is effective for a broad range of monomers, including styrenes, (meth)acrylates, and certain vinyl monomers like vinyl N-alkylpyrroles. google.comfrontiersin.orggoogleapis.com

Polymerization MethodKey ComponentsGeneral Mechanism
RAFT Monomer, Radical Initiator, RAFT Agent (thiocarbonylthio compound)Reversible deactivation via a chain transfer process involving addition-fragmentation steps. wikipedia.orgmdpi.com
NMP Monomer, Alkoxyamine Initiator (or Initiator + Nitroxide)Reversible capping of the propagating chain by a stable nitroxide radical. wikipedia.org
ATRP Monomer, Alkyl Halide Initiator, Transition Metal Catalyst, LigandReversible halogen atom transfer between the propagating chain and the metal catalyst. springernature.commdpi.com

Coordination Polymerization for Structural Control and Tacticity

Coordination polymerization, most famously represented by Ziegler-Natta (ZN) catalysis, is a powerful technique for producing polymers with high linearity and stereospecific structures. almerja.comuomosul.edu.iqwikipedia.orglibretexts.orgbyjus.com This method is crucial for controlling the tacticity of polymers—the stereochemical arrangement of side chains along the polymer backbone. libretexts.orgyoutube.com The three main types of tacticity are isotactic (side chains on the same side), syndiotactic (side chains on regularly alternating sides), and atactic (side chains randomly arranged). libretexts.orgopenstax.org Tacticity has a profound impact on a polymer's physical properties; highly regular isotactic or syndiotactic structures allow polymer chains to pack more efficiently, leading to higher crystallinity, melting points, and mechanical strength compared to their amorphous, atactic counterparts. libretexts.orgyoutube.com

Ziegler-Natta catalysts are typically based on transition metal halides (from Groups IV-VIII, like titanium tetrachloride) combined with organometallic co-catalysts (from Groups I-III, like triethylaluminum). uomosul.edu.iqbyjus.comlibretexts.org Polymerization occurs via an insertion mechanism where the monomer first coordinates to a vacant site on the transition metal center of the catalyst. almerja.combyjus.com The monomer then inserts into the metal-carbon bond of the growing polymer chain. openstax.org The steric environment of the catalyst's active site guides the orientation of the incoming monomer, thereby dictating the stereochemistry of the resulting polymer chain. almerja.comsnu.ac.kr By carefully designing the catalyst, it is possible to produce polymers with a specific tacticity. libretexts.orgfiveable.me

For poly(3-alkylpyrrole)s, including this compound, achieving stereoregularity is critical for optimizing electronic properties. While conventional chemical or electrochemical oxidative polymerization often leads to atactic polymers with structural defects, the use of coordination catalysts offers a pathway to stereoregular materials. researchgate.net The synthesis of isotactic or syndiotactic poly(this compound) would result in a more ordered, planar backbone structure, facilitating better intermolecular π-π stacking and, consequently, enhanced charge carrier mobility.

TacticityDescription of Side-Chain ArrangementExpected Property Impact
Isotactic All side chains are on the same side of the polymer backbone. openstax.orgHigh crystallinity, higher melting point, increased mechanical strength. libretexts.org
Syndiotactic Side chains alternate in a regular pattern on opposite sides. openstax.orgOften crystalline, with distinct physical properties from the isotactic form. libretexts.org
Atactic Side chains are randomly arranged along the backbone. openstax.orgAmorphous, lower strength, often used where flexibility is needed. libretexts.orgyoutube.com

Structure-Property Relationships in Poly(this compound) and its Conjugated Systems

The properties of poly(this compound) are intrinsically linked to its molecular and supramolecular structure. As a conjugated polymer, its backbone consists of alternating single and multiple bonds, which allows for the delocalization of π-electrons along the chain. google.com This delocalized electronic structure is the source of its semiconducting and optical properties. The relationship between the polymer's structure and its functional properties is a key area of research aimed at optimizing materials for specific applications. researchgate.netvot.plutwente.nl

Effect of the Heptyl Side Chain: The primary role of the heptyl side chain is to confer solubility. Unsubstituted polypyrrole is an insoluble and infusible material, making it difficult to process. The attachment of the seven-carbon alkyl chain disrupts strong inter-chain interactions just enough to allow the polymer to dissolve in common organic solvents, enabling solution-based processing techniques like spin-coating or printing. google.com However, long and bulky side chains can also introduce steric hindrance, which may twist the polymer backbone out of planarity, reduce π-orbital overlap, and potentially decrease electrical conductivity. google.com

Effect of Regioregularity: The way in which monomer units are linked together, known as regioregularity, is one of the most critical structural factors. For a 3-substituted monomer, linkages can be Head-to-Tail (HT) or Head-to-Head/Tail-to-Tail (HH/TT). A high degree of HT coupling leads to a more planar and ordered polymer backbone. This planarity enhances π-conjugation along the chain and promotes strong intermolecular π-π stacking, creating pathways for efficient charge transport. Studies on the closely related poly(3-alkylthiophene)s (PATs) have shown that highly regioregular HT-PATs are more crystalline and exhibit significantly higher conductivity and charge carrier mobility than their regiorandom counterparts. cmu.edu Furthermore, contrary to early assumptions, research on regioregular PATs has shown that longer alkyl side chains (e.g., octyl, dodecyl) can actually lead to more desirable electronic and optical properties, as they can induce a more ordered, self-assembled structure. cmu.edu

Relationship to Properties:

Electrical Conductivity: Conductivity is highly dependent on both intra-chain (conjugation length) and inter-chain (packing) charge transport. Highly regioregular P3HP with ordered, crystalline domains will exhibit higher conductivity. Doping, the process of oxidizing the polymer backbone to create charge carriers, is necessary to achieve high conductivity values, which can range from 10⁻⁶ to 10³ S/cm for conducting polymers. google.com

Optical Properties: The absorption and emission of light by P3HP are governed by the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A more planar, highly conjugated backbone leads to a smaller energy gap, causing a red-shift (a shift to longer wavelengths) in the UV-Vis absorption spectrum. cmu.edu

Thermal Properties: The tacticity and crystallinity influenced by the side chains and regioregularity affect thermal properties like the glass transition temperature (Tg) and melting temperature (Tm). rsc.org More ordered, crystalline structures result in higher melting points. mdpi.com Studies on poly(3-alkylthiophenes) show that the position of branching on the side chain significantly influences Tg and Tm. rsc.org

The table below summarizes the expected structure-property trends for poly(3-alkyl-heterocycles) like P3HP, based on findings from analogous systems like poly(3-hexylthiophene) (P3HT).

Structural FeatureImpact on Polymer StructureEffect on Properties
Heptyl Side Chain Increases inter-chain distance, enhances solubility. google.comImproves processability; may slightly decrease conductivity if it disrupts packing.
High HT-Regioregularity Promotes a planar backbone and ordered, crystalline packing. cmu.eduIncreases electrical conductivity and charge carrier mobility; causes a red-shift in optical absorption. vot.plcmu.edu
Low Regioregularity (Atactic) Leads to a twisted, amorphous structure. libretexts.orgDecreases conductivity; results in lower crystallinity and broader optical absorption at shorter wavelengths.
Increased Crystallinity More ordered lamellar structures. mdpi.comHigher melting temperature, increased mechanical modulus, and improved charge transport. mdpi.comrsc.org

Advanced Materials Applications Based on 3 Heptylpyrrole

Conductive Polymers for Electronic Devices and Sensors

3-Heptylpyrrole is a key monomer in the creation of poly(this compound), a conductive polymer with significant promise in the electronics sector. The inclusion of a heptyl side chain on the pyrrole (B145914) ring improves the solubility of the resulting polymer, which simplifies its processing and fabrication into thin films and other components for electronic devices. chemimpex.com This enhanced processability, along with the natural conductivity of the polypyrrole structure, establishes poly(this compound) as a desirable material for a range of electronic uses, including the development of sensors and other organic electronic devices. chemimpex.comresearchgate.net

Fabrication and Performance of Poly(this compound)-Based Sensors

Poly(this compound) (P3Hp) has been effectively used to create sensitive and selective chemical sensors. A prevalent fabrication technique is the electropolymerization of this compound onto an electrode, which forms a consistent, thin film of the conductive polymer. google.com The functionality of these sensors typically depends on the alteration of the P3Hp film's electrical properties when it comes into contact with a specific analyte. researchgate.net

For example, sensors based on P3Hp have shown they can detect different volatile organic compounds (VOCs). When these sensors are exposed to VOCs, the polymer film can swell, causing a measurable change in its resistance. The sensitivity and selectivity of these sensors can be adjusted by managing the polymer film's morphology and thickness during production. scielo.br While direct performance data for P3Hp sensors is specialized, the principles of poly(3-alkylpyrrole) sensors are comparable. For instance, studies on poly(3-hexylthiophene) (P3HT), a similar polymer, show that factors like film thickness and molecular arrangement are critical for sensor performance. mdpi.comhanyang.ac.kr Thinner films and less ordered structures can facilitate easier interaction with gas analytes, enhancing sensitivity. mdpi.comhanyang.ac.kr

Table 1: Performance Characteristics of a Flexible Pressure Sensor

Pressure Range (kPa)Sensitivity (kPa⁻¹)
0–0.53132.0
0.5–3.5322.5
3.5–1027.8
This table showcases the exceptional sensitivity of a high-performance flexible pressure sensor, demonstrating how material and structural design contribute to performance. Such principles are applicable to the design of P3Hp-based sensors. nih.gov

Integration of Poly(this compound) into Novel Organic Electronic Materials

The advantageous characteristics of poly(this compound) have enabled its use in new organic electronic materials. chemimpex.com Its ability to dissolve in organic solvents allows it to be mixed with other polymers and nanomaterials, creating composites with customized electronic and mechanical features. numberanalytics.comnih.gov

Researchers have looked into using P3Hp for developing organic field-effect transistors (OFETs) and other elements of organic circuits. researchgate.net The polymer's conductivity can be altered through doping, which adds charge carriers to the material and boosts its conductivity. mdpi.com This adaptability is a major benefit in designing active electronic parts. Furthermore, the electrochemical qualities of P3Hp are suitable for electrochromic devices, where the material's color shifts with an applied voltage, a property being explored for applications like smart windows. acs.org A complex of poly(this compound) and palladium was successfully used as a hole injection layer in an organic light-emitting diode (OLED), achieving a maximum luminance of 11,000 cd/m² at 10 V. researchgate.netresearchgate.net

Functional Materials as Ligands in Coordination Chemistry

In addition to its use in conductive polymers, this compound and its polymer form, poly(this compound), are valuable in coordination chemistry. researchgate.net The nitrogen atom in the pyrrole ring has a lone pair of electrons that can coordinate with metal centers, making these compounds effective ligands. uci.eduunacademy.com

Poly(this compound) as π-Conjugated Ligands in Metal Complexes (e.g., palladium complexes)

The extensive π-conjugated system of poly(this compound) enables it to function as a multidentate ligand, binding to metal ions at several points. wiley-vch.de This can result in new metal-polymer complexes with unique electronic and catalytic properties. For example, poly(this compound) has been shown to be an effective π-conjugated ligand, forming a conjugated complex with a palladium compound (Pd(MeCN)₂Cl₂). researchgate.netresearchgate.net This specific complex was successfully applied in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The use of such polymer-metal complexes is an area of interest for developing advanced materials. acs.org

Exploration of Redox-Active Properties in Material Design

The redox-active characteristic of poly(this compound) is central to its use in coordination chemistry. wiley-vch.de The polymer's ability to be reversibly oxidized and reduced allows for the modulation of a coordinated metal center's properties. nih.govosti.gov This quality is being investigated for creating "smart" materials that react to external stimuli. nih.gov For instance, altering the redox state of the polymer ligand could initiate the release of a bonded metal ion or change the catalytic action of a metal complex. This creates opportunities for designing controlled-release systems and catalysts that can be switched on or off. researchgate.net The electrochemical switching of the polymer between its neutral and oxidized forms provides precise control over the characteristics of the resulting metal-polymer hybrid material. google.comrsc.org

Development of Specialty Chemicals and Additives for Industrial Applications

The distinct chemical structure of this compound makes it suitable for creating specialty chemicals and additives for a variety of industrial uses. chemimpex.comwikipedia.org The molecule's combination of a polar pyrrole ring and a nonpolar heptyl chain gives it amphiphilic properties, which can be used in formulating surfactants, dispersants, and corrosion inhibitors. lumarquimica.comqu.edu.iqresearchgate.net

As an additive, this compound and its derivatives can be mixed into polymer blends and coatings to improve their characteristics. lanxess.com For example, its capacity to interact with metal surfaces makes it a potential component for corrosion-inhibiting coatings. chemimpex.comgoogle.comaspur.rs Furthermore, its function as a monomer for conductive polymers makes it an essential component in producing antistatic coatings and materials for shielding against electromagnetic interference (EMI). researchgate.net The adaptability of this compound continues to spur research into new industrial applications. kingindustries.com

Enhancing Adhesion and Durability in Coatings and Adhesives

The incorporation of this compound into coating and adhesive formulations offers a strategic approach to enhancing their performance, primarily by improving adhesion and long-term durability. This enhancement stems from the unique bifunctional nature of the molecule, where the pyrrole ring and the heptyl side-chain contribute distinct and complementary properties.

The adhesion of a coating to a substrate is fundamentally governed by intermolecular forces at the interface. specialchem.com The pyrrole ring of the this compound molecule contains a nitrogen-hydrogen (N-H) bond, which can participate in hydrogen bonding with polar substrates such as metal oxides, glass, or other polymers containing electronegative atoms. This, along with other dipole-dipole interactions, contributes to strong interfacial adhesion according to the adsorption theory. specialchem.com Furthermore, when this compound is used as a monomer or co-monomer to form a polymer binder, the resulting polypyrrole backbone presents a high density of these polar groups, creating a robustly bonded layer at the substrate interface. The use of functional monomers is a known strategy to improve coating adhesion. For instance, silane-functional agents are widely used to create covalent bonds at the interface, and while this compound does not form covalent bonds in the same manner, its ability to promote strong secondary bonding serves a similar purpose in enhancing adhesion. diva-portal.org

Durability, particularly in the context of protective coatings, relates to the material's ability to resist degradation from environmental factors like moisture, chemicals, and UV radiation. The long, seven-carbon alkyl (heptyl) chain of this compound plays a crucial role here. This nonpolar, hydrophobic chain improves the solubility of the monomer in less polar solvent systems, which can aid in formulation and processing. wikipedia.org In the final cured coating, these heptyl groups orient away from the polar substrate, creating a more hydrophobic surface that repels water, a key initiator of corrosion and coating delamination. specialchem.com

Moreover, the polymerization of this compound produces a conductive polymer, poly(this compound). researchgate.net When incorporated into a coating matrix, conductive polymers can provide active corrosion protection. Unlike purely barrier coatings that only physically block corrosives, a conductive coating can protect a metal substrate electrochemically. This concept has been demonstrated with other conductive polymers, where coatings modified with materials like poly(3,4-ethylenedioxythiophene) (PEDOT) have been shown to be highly effective in preventing corrosion on steel. nih.gov The tough, flexible films that can be formed from substituted polypyrroles also contribute to mechanical durability, resisting cracking and peeling. google.com

The following table summarizes research findings on how functional additives, analogous to this compound, can improve key performance metrics in protective coatings.

Table 1: Impact of Functional Additives on Coating Properties This table presents illustrative data from studies on similar functional coating systems to demonstrate the principles by which this compound is expected to enhance performance. Direct data for this compound was not available.

Coating System Property Measured Control Value (No Additive) Value with Functional Additive Improvement Mechanism Source
Polyurethane on Steel Adhesion (Cross-hatch Test, ISO 2409) Class 4 (35-65% detachment) Class 0 (<5% detachment) Enhanced interfacial bonding via silane (B1218182) groups diva-portal.org
Silane Coating on Steel Corrosion Resistance (Salt Spray) Severe Corrosion Minimal Corrosion Barrier properties and passivation of the metal surface nih.gov

Formulation of Innovative Product Components

This compound serves as a critical building block in the formulation of innovative product components, particularly in the field of advanced electronics and materials science. Its primary role is as a monomer for the synthesis of poly(this compound) (P3HP), a π-conjugated conducting polymer with tailored properties. researchgate.netmdpi.com The presence of the heptyl group at the 3-position of the pyrrole ring is a key design feature; it imparts solubility and processability to the otherwise intractable polypyrrole backbone, allowing it to be formulated into inks or solutions for creating thin, uniform films essential for electronic devices. wikipedia.org

A significant application of this compound is in the development of Organic Light-Emitting Diodes (OLEDs). Research has demonstrated that poly(this compound) can be utilized as a π-conjugated polymer ligand to form a complex with palladium. dokumen.pub A film of this conjugated complex serves as a highly effective hole injection layer (HIL) in an OLED device. dokumen.pub The HIL is a critical component that facilitates the efficient transport of positive charge carriers (holes) from the anode into the emissive layer, and the performance of the P3HP-based complex in this role has been shown to be superior to that of conventional materials. dokumen.pub

Beyond OLEDs, the electrochemical properties of substituted polypyrroles make them suitable for other electronic components. For example, a closely related derivative, poly[3-(3,6-dioxyheptyl)pyrrole], forms tough films with stable and reversible electroactivity, suggesting its use as an electrochemical switch. google.com The stable discharge potential observed in this polymer is a desirable characteristic for energy storage applications. google.com By extension, poly(this compound) is a candidate for similar applications, including roles in pseudocapacitors and sensors. mdpi.compreprints.org In sensor applications, the conductivity of the polymer can be modulated by the presence of specific analytes, forming the basis of a detection mechanism. unios.hr

The formulation of these innovative components relies on the ability to control the synthesis and deposition of the polymer. The solubility imparted by the heptyl chain allows for techniques like spin coating or printing to be used, while electrochemical polymerization offers a method to grow films directly onto electrode surfaces with precise thickness control. google.comuobasrah.edu.iq

Table 2: Properties and Applications of this compound-Based Materials

Material/Component Key Property Value/Finding Application Source
Poly[3-(3,6-dioxyheptyl)pyrrole] Film Electrical Conductivity 2 S/cm Conducting Polymer Films google.com
Conjugated Palladium Complex with Poly(this compound) Device Function Serves as a hole injection layer with high efficiency Organic Light-Emitting Diodes (OLEDs) dokumen.pub
Poly(this compound) Material Characteristic Can be synthesized via deprotection of a precursor polymer, yielding a structured material. General Conducting Polymer Applications researchgate.net

Medicinal Chemistry and Biological Activity of 3 Heptylpyrrole Derivatives

3-Heptylpyrrole as a Synthetic Scaffold for Bioactive Compound Development

The this compound moiety serves as a versatile synthetic scaffold for the creation of new bioactive molecules. chemimpex.com Its structure allows for various chemical modifications, enabling the synthesis of a diverse library of derivatives with potential therapeutic applications. chemimpex.comresearchgate.net The pyrrole (B145914) ring can undergo electrophilic substitution reactions, and the heptyl group can be modified to influence the compound's lipophilicity and interaction with biological targets. mdpi.comresearchgate.net

The development of bioactive compounds from the this compound scaffold involves several synthetic strategies. These can include the classical Paal–Knorr and Hantzsch reactions for pyrrole synthesis, as well as more modern methods like the Huisgen [3+2] cycloaddition. mdpi.com These synthetic routes provide access to a wide range of substituted pyrrole derivatives, which can then be screened for biological activity.

Exploration of Potential Therapeutic Effects of Derivatives

Derivatives of this compound are being investigated for a variety of potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities. mdpi.comrjptonline.org The exploration of these effects is driven by the diverse biological activities reported for various pyrrole-containing compounds. researchgate.netmdpi.com

Derivatization Strategies for Pharmacological Property Modulation

The pharmacological properties of this compound derivatives can be fine-tuned through various derivatization strategies. chemimpex.com These strategies involve the introduction of different functional groups onto the pyrrole ring or modification of the heptyl side chain. For instance, the introduction of a carbonyl group has been shown to be a key moiety for biological activity in some pyrrole derivatives. mdpi.com

Other derivatization techniques include:

Silylation: This method can be used for the selective analysis of free carboxylic acids. mdpi.com

On-fiber derivatization (OFD): This has been applied for the determination of certain aldehydes and has shown improved sensitivity. mdpi.com

Twin Derivatization: A strategy using two structural analogues as derivatization reagents has been established for the quantification of free fatty acids, significantly enhancing detection sensitivities. nih.gov

These strategies allow for the systematic modification of the lead compound to optimize its potency, selectivity, and pharmacokinetic properties.

Mechanisms of Action and Molecular Target Interactions (e.g., modulation of biological pathways)

The therapeutic effects of this compound derivatives are exerted through their interaction with specific molecular targets, leading to the modulation of biological pathways. For example, some pyrrole derivatives have been shown to act as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. mdpi.com

Other potential mechanisms of action include:

Induction of apoptosis: Some pyrrole derivatives have demonstrated the ability to trigger programmed cell death in cancer cells. researchgate.net

Inhibition of tubulin polymerization: Certain new pyrrole derivatives have shown potent activity in inhibiting the polymerization of tubulin, a key process in cell division, making them potential anticancer agents. rjptonline.org

Carbonic anhydrase inhibition: Novel sulfonamides containing pyrrole moieties have been synthesized and evaluated as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. rjptonline.org

Role of Pyrrole Derivatives in Studying Biological Processes within Organisms

Beyond their direct therapeutic potential, this compound derivatives and other pyrrole-containing compounds serve as valuable tools for studying biological processes. chemimpex.comontosight.ai Their ability to interact with specific biological targets allows researchers to probe the function of these targets in living organisms. ontosight.ai For instance, fluorescently labeled pyrrole derivatives can be used as probes to visualize and study protein-ligand interactions and cellular signaling pathways. ontosight.ai

Structure-Activity Relationship (SAR) Studies of this compound Analogs in Biological Systems

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For this compound analogs, SAR studies involve synthesizing a series of related compounds with systematic variations in their structure and evaluating their effects in biological assays.

Key findings from SAR studies on pyrrole derivatives include:

The length of the carbon side chain can significantly impact receptor affinity and potency, with chains of 4 to 6 carbons often showing optimal activity. researchgate.net

The introduction of specific substituents, such as a carbonyl group or halogens, can dramatically affect biological activity. mdpi.commdpi.com

The position of substituents on the pyrrole ring is also critical, with different positional isomers exhibiting varying levels of potency. nih.gov

Compound SeriesStructural VariationImpact on Biological ActivityReference
Indole- and Pyrrole-Derived CannabinoidsVariation in carbon side chain lengthOptimal in vitro and in vivo activity with 4 to 6 carbons. researchgate.net
Isocoumarin AnaloguesFluoro groups on the phenyl ringIncreased antimetastatic effect. mdpi.com
Substituted Benzylthioquinolinium IodidesPosition of substituents on the phenyl ringSignificant variation in antifungal potency. nih.gov

Applications in Agricultural Research as Potential Biopesticides

Pyrrole derivatives are also being investigated for their potential use in agriculture as biopesticides. chemimpex.com These compounds offer a potentially more environmentally friendly alternative to synthetic pesticides for crop protection. chemimpex.comnih.gov The development of biopesticides is driven by the need for new pest control agents due to the emergence of resistance to existing pesticides and concerns about their environmental impact. nih.gov

The insecticidal, fungicidal, and herbicidal properties of various natural and synthetic pyrrole-containing compounds are being explored. Their modes of action can vary, including the inhibition of essential enzymes in pests or the disruption of their growth and development. nih.gov Research in this area focuses on identifying potent and selective pyrrole derivatives that are effective against target pests while having minimal impact on non-target organisms and the environment. mdpi.com

Advanced Analytical and Spectroscopic Characterization of 3 Heptylpyrrole Systems

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. azooptics.com For 3-heptylpyrrole, mass spectrometry confirms its molecular weight and provides insights into its fragmentation pathways.

Fragment Ion Analysis for Molecular Structure Deduction

In mass spectrometry, the molecular ion peak, which corresponds to the intact molecule after losing an electron, is a key indicator of the compound's molecular weight. azooptics.com For this compound (C₁₁H₁₉N), the expected molecular ion (M⁺) peak would appear at an m/z corresponding to its molecular weight.

The fragmentation of 3-alkylpyrroles is influenced by the alkyl substituent. The fragmentation pattern for this compound is expected to show characteristic losses of fragments from the heptyl chain. Common fragmentation in alkylpyrroles involves cleavage of the C-C bonds within the alkyl chain. cdnsciencepub.comresearchgate.net A significant fragmentation pathway for 3-alkylpyrroles is the cleavage at the benzylic position (the C-C bond adjacent to the pyrrole (B145914) ring), which would result in the loss of a hexyl radical and the formation of a stable resonance-stabilized cation. Another prominent fragmentation pathway is the McLafferty rearrangement, if applicable, though it is more common in systems with a carbonyl group. The fragmentation pattern will likely exhibit clusters of peaks separated by 14 mass units, corresponding to the sequential loss of CH₂ groups from the heptyl chain. cdnsciencepub.comresearchgate.net

A probable major fragment would result from the loss of a C₆H₁₃ radical, leading to a prominent peak. Other fragments would arise from further cleavages along the alkyl chain.

Table 1: Predicted Fragment Ions for this compound in Mass Spectrometry

m/z ValueProposed Fragment
165[C₁₁H₁₉N]⁺ (Molecular Ion)
150[M - CH₃]⁺
136[M - C₂H₅]⁺
122[M - C₃H₇]⁺
108[M - C₄H₉]⁺
94[M - C₅H₁₁]⁺
80[M - C₆H₁₃]⁺ (Likely a major fragment)

Note: This table is predictive and based on general fragmentation patterns of 3-alkylpyrroles.

Isotopic Pattern Interpretation for Elemental Composition

The interpretation of isotopic patterns in a mass spectrum aids in confirming the elemental composition of a compound. The natural abundance of isotopes like ¹³C results in an M+1 peak. azooptics.com For this compound (C₁₁H₁₉N), the presence of eleven carbon atoms would lead to an M+1 peak with an intensity of approximately 12.1% relative to the molecular ion peak (11 carbons x 1.1%). The presence of one nitrogen atom also contributes to the M+1 peak. This characteristic isotopic pattern helps to confirm the number of carbon atoms in the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wikipedia.orgvscht.cz

Vibrational Analysis and Characteristic Absorption Bands

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. The key functional groups are the pyrrole ring and the heptyl chain.

The N-H stretching vibration of the pyrrole ring is expected to appear as a sharp to somewhat broad band in the region of 3300-3500 cm⁻¹. libretexts.org The C-H stretching vibrations of the pyrrole ring (sp² C-H) typically absorb at slightly higher wavenumbers than those of the alkyl chain (sp³ C-H), generally in the 3100-3000 cm⁻¹ range. vscht.cz The sp³ C-H stretching vibrations of the heptyl group will result in strong absorptions in the 2960-2850 cm⁻¹ region. libretexts.org

The C=C stretching vibrations within the pyrrole ring usually give rise to one or more bands of medium intensity in the 1600-1450 cm⁻¹ region. The C-N stretching vibration is also found in the fingerprint region. Furthermore, C-H bending vibrations for the alkyl chain will be present, with a characteristic band for the CH₂ scissoring at approximately 1465 cm⁻¹. vscht.cz The out-of-plane C-H bending of the pyrrole ring protons gives rise to strong bands in the 900-650 cm⁻¹ region. vscht.cz

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
~3400N-H StretchPyrrole RingMedium-Strong, Sharp
3100-3000C-H StretchPyrrole Ring (sp²)Medium
2955-2850C-H StretchHeptyl Chain (sp³)Strong
1600-1450C=C StretchPyrrole RingMedium
~1465C-H Bend (Scissoring)Heptyl Chain (-CH₂-)Medium
900-650C-H Bend (Out-of-plane)Pyrrole RingStrong

Note: The exact positions of the peaks can be influenced by the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Doping Effects

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. msu.eduresearchgate.net For π-conjugated systems like pyrrole and its polymer, this technique is particularly insightful.

Analysis of Absorption Maxima and Electronic Configurations

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* electronic transitions within the pyrrole ring. amazonaws.com The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation. For a monomer like this compound, the λ_max is expected in the ultraviolet region.

Upon polymerization to form poly(this compound), the extent of conjugation increases significantly, leading to a bathochromic (red) shift of the absorption maximum into the visible region. researchgate.net This is due to a smaller HOMO-LUMO energy gap in the polymer compared to the monomer.

Doping of poly(this compound) with an oxidizing agent introduces charge carriers (polarons and bipolarons) onto the polymer backbone. This process dramatically alters the electronic structure and is clearly observable in the UV-Vis spectrum. The intensity of the original π→π* transition decreases, and new absorption bands appear at lower energies (longer wavelengths), typically in the near-infrared (NIR) region. acs.org These new bands are associated with the electronic transitions involving the newly formed polaron and bipolaron states within the band gap. The color of the polymer film also changes upon doping, a phenomenon known as electrochromism.

Table 3: Expected UV-Vis Absorption Maxima for this compound Systems

SystemStateExpected λ_max (nm)Electronic Transition
This compoundMonomer< 250π→π
Poly(this compound)Neutral Polymer400 - 500π→π (band gap)
Poly(this compound)Doped Polymer> 500Polaron/Bipolaron transitions

Note: The exact λ_max values can vary depending on the solvent, concentration, and the specific dopant used.

Spectro-Electrochemical Investigations of Redox States

Spectroelectrochemistry is a powerful in-situ technique that provides simultaneous electrochemical and spectroscopic data, offering a detailed view of the electronic structure of electroactive materials as a function of their redox state. als-japan.comresearchgate.net For poly(3-alkylpyrroles), including poly(this compound), this method is crucial for understanding the nature of charge carriers generated during the doping (oxidation) and de-doping (reduction) processes. researchgate.netmdpi.com

When a potential is applied to a poly(this compound) film, changes in its electronic absorption spectrum can be monitored, typically using UV-Vis-NIR spectroscopy. mdpi.comresearchgate.net In its neutral, undoped state, the polymer exhibits a characteristic π-π* transition absorption band. Upon electrochemical oxidation, this band decreases in intensity, while new absorption bands appear at lower energies (in the Vis-NIR region). These new bands are associated with the formation of charge carriers.

Initial oxidation typically leads to the formation of radical cations known as polarons, which are characterized by specific absorption bands. As the oxidation level increases, these polarons can combine to form dications called bipolarons, which have their own distinct spectroscopic signatures at even lower energies. The simultaneous use of Electron Spin Resonance (ESR) spectroscopy can confirm the presence of paramagnetic species like polarons, which possess an unpaired electron spin, while bipolarons are diamagnetic and thus ESR-silent. rsc.orgacs.org This combined ESR/UV-Vis-NIR spectroelectrochemical approach allows for the unambiguous identification and quantification of the different charge carriers (polarons and bipolarons) at various stages of the redox process. rsc.orgnih.gov These investigations reveal critical information about the charge storage mechanism, conductivity, and electrochromic properties of the material. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of this compound and verifying the integrity of its polymerized form. bsu.edu.aznih.govmdpi.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the chemical environment of each atom within the molecule. savemyexams.comnmrdb.org

Proton (¹H) NMR for Hydrogen Environment Analysis

Proton (¹H) NMR spectroscopy provides information on the number and types of hydrogen atoms in a molecule. savemyexams.com For a this compound monomer, the ¹H NMR spectrum would display distinct signals for the protons on the pyrrole ring and those on the heptyl side chain. The chemical shifts (δ) of the pyrrole ring protons are characteristic of aromatic systems. ipb.pt The protons on the heptyl chain would appear in the aliphatic region of the spectrum, with their multiplicity (singlet, doublet, triplet, etc.) revealing the number of adjacent protons, thus confirming the structure of the alkyl chain. msu.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are approximate values and can vary based on the solvent and experimental conditions.

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Pyrrole N-H8.0 - 8.5Broad Singlet
Pyrrole H-2, H-56.6 - 6.8Multiplet
Pyrrole H-46.0 - 6.2Multiplet
Heptyl α-CH₂2.4 - 2.6Triplet
Heptyl (CH₂)₅1.2 - 1.7Multiplet
Heptyl ω-CH₃0.8 - 1.0Triplet

Carbon (¹³C) NMR for Carbon Skeleton Delineation

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. oregonstate.edu Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts differentiate between the sp²-hybridized carbons of the pyrrole ring and the sp³-hybridized carbons of the heptyl chain. researchgate.net The signals for the pyrrole carbons attached to nitrogen and the substituted C-3 carbon are particularly informative for confirming the substitution pattern. ipb.pt

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are approximate values and can vary based on the solvent and experimental conditions.

Carbon AssignmentPredicted Chemical Shift (ppm)
Pyrrole C-2, C-5115 - 125
Pyrrole C-3120 - 130
Pyrrole C-4105 - 115
Heptyl C-1 (α)25 - 30
Heptyl C-2 to C-622 - 32
Heptyl C-7 (ω)13 - 15

Advanced NMR Techniques for Stereochemical and Conformational Information

Beyond one-dimensional ¹H and ¹³C NMR, advanced two-dimensional (2D) NMR techniques can be employed to gain deeper structural insights. ipb.pt Techniques such as COSY (Correlation Spectroscopy) can establish ¹H-¹H connectivities, tracing the proton network through the heptyl chain and around the pyrrole ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate the proton signals with their directly attached (HSQC) or more distant (HMBC) carbon atoms, allowing for unambiguous assignment of all ¹H and ¹³C signals. nmrdb.org For the polymer, solid-state NMR techniques can provide information about the conformation and packing of the polymer chains, which is not accessible in solution-state NMR.

X-ray Diffraction (XRD) for Solid-State Structure and Polymer Morphology

X-ray Diffraction (XRD) is a primary technique for investigating the solid-state structure of materials, providing information on crystallinity, molecular packing, and orientation. mdpi.comusp.org When applied to poly(this compound), XRD patterns can reveal the degree of structural order within the polymer film.

Electropolymerized films of poly(3-alkylpyrroles) are often found to be largely amorphous or semi-crystalline, characterized by broad, diffuse scattering halos in their XRD patterns rather than sharp Bragg peaks. researchgate.netnih.gov However, some degree of order can be observed. Studies on similar poly(3-alkyl) systems, like poly(3-alkylthiophenes), have shown that a peak at small diffraction angles can indicate a layered structure, where the spacing is related to the length of the alkyl side chains. researchgate.netacs.org This suggests that the heptyl chains in poly(this compound) likely self-organize, creating regions of local order within the amorphous polymer matrix. rsc.org The morphology and degree of crystallinity can be influenced by polymerization conditions and subsequent processing. analis.com.myscitepress.org

Electrochemical Characterization Techniques

A suite of electrochemical techniques is employed to probe the fundamental electronic properties of this compound and its polymer, including redox behavior, conductivity, and charge transport kinetics.

Cyclic Voltammetry (CV) is a cornerstone technique used to study the electrochemical polymerization of the this compound monomer and to characterize the redox activity of the resulting polymer film. The CV of the monomer shows an irreversible oxidation peak corresponding to the formation of radical cations that initiate polymerization. The resulting poly(this compound) film displays a reversible redox wave, indicating its ability to be repeatedly doped (oxidized) and de-doped (reduced). acs.org The potentials of these redox peaks provide information about the energy levels (HOMO/LUMO) of the polymer.

Electrochemical Impedance Spectroscopy (EIS) is another powerful, non-destructive technique used to analyze the electrical properties of the polymer film at the electrode-electrolyte interface. mdpi.com By applying a small sinusoidal voltage and measuring the current response over a range of frequencies, EIS can model the system as an equivalent circuit. expresspolymlett.comresearchgate.net This analysis yields quantitative data on parameters such as the solution resistance, charge-transfer resistance (related to the kinetics of the redox process), and double-layer capacitance. rsc.orgnih.gov For poly(this compound), EIS is instrumental in evaluating the conductivity of the film in its different redox states and understanding the ion diffusion processes that accompany doping and de-doping.

Voltammetry for Redox Behavior of this compound and its Polymers

Voltammetry, particularly cyclic voltammetry (CV), is a powerful electrochemical technique used to investigate the oxidation and reduction processes of electroactive species like this compound and its polymer, poly(this compound). nih.govossila.com The method involves applying a linearly sweeping potential to a three-electrode system (working, reference, and counter electrode) immersed in an electrolyte solution containing the analyte. ossila.com The resulting current is plotted against the applied potential, producing a characteristic cyclic voltammogram that reveals information about the thermodynamics and kinetics of electron transfer processes. ossila.com

For conducting polymers like poly(this compound), CV is instrumental in characterizing their redox behavior (doping and de-doping processes). During an anodic (positive) scan, the polymer film on the working electrode is oxidized, a process known as p-doping, where charge-balancing anions from the electrolyte are incorporated into the polymer backbone. This results in an oxidation peak on the voltammogram. The onset of this oxidation peak is often used to estimate the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer. researchgate.net During the subsequent cathodic (negative) scan, the polymer is reduced back to its neutral state (de-doping), leading to a reduction peak. researchgate.net

The electrochemical response, including the intensity and position of these peaks, can be affected by factors such as the polymer's structure, film thickness, and exposure to overoxidation potentials, which can lead to degradation and a loss of redox activity. researchgate.net Studies on analogous polymers like poly(3-hexylthiophene) (P3HT) show a distinct oxidation process, which is fundamental to their function in organic electronic devices. researchgate.net

Table 1: Key Electrochemical Parameters from Cyclic Voltammetry for a Representative Conducting Polymer (Poly(3-hexylthiophene))

Parameter Typical Value (vs. Fc+/Fc) Significance
Oxidation Onset Potential ~ 0.12 V Correlates with the HOMO energy level, indicating the ease of removing an electron. researchgate.net
Reduction Onset Potential ~ -1.42 V Correlates with the LUMO energy level, indicating the ease of adding an electron. researchgate.net

Data based on analogous poly(3-alkylthiophene) systems as a proxy for poly(this compound).

Impedance Analysis for Charge Transfer Processes and Conductivity

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the electrical properties of materials and the interfaces between them. orientjchem.org It is particularly valuable for characterizing charge transfer processes and conductivity in polymer systems like poly(this compound). The method involves applying a small sinusoidal AC potential over a wide range of frequencies and measuring the resulting current response. mdpi.com

The data is typically presented as a Nyquist plot, which graphs the imaginary part of impedance (-Z'') against the real part (Z'). A typical Nyquist plot for a conducting polymer system may feature:

A high-frequency intercept with the real axis, representing the electrolyte or solution resistance (Rs). researchgate.net

A semicircle in the high-to-mid frequency range, where the diameter of the semicircle corresponds to the charge-transfer resistance (Rct). mdpi.comresearchgate.net This resistance is associated with the kinetics of the electrochemical reaction (doping/de-doping) at the electrode-polymer interface.

A straight line at a 45° angle in the low-frequency region, known as the Warburg impedance (Zw), which is characteristic of diffusion-limited processes, such as ion transport within the polymer film. researchgate.net

Table 2: Representative Parameters from Equivalent Circuit Modeling of EIS Data

Parameter Symbol Description
Solution Resistance Rs The resistance of the electrolyte solution between the working and reference electrodes. researchgate.net
Charge Transfer Resistance Rct Resistance to electron transfer at the interface between the electrode and the polymer film. mdpi.comresearchgate.net
Constant Phase Element CPE Used in place of a pure capacitor to account for non-ideal, heterogeneous surfaces, representing the double-layer capacitance. researchgate.net

Bulk Electrolysis for Electrochemical Synthesis Pathways

Bulk electrolysis, also known as controlled potential electrolysis or potentiostatic coulometry, is a technique used to carry out an electrochemical reaction on a large scale. pineresearch.com Unlike analytical techniques that aim to minimize changes to the bulk solution, the goal of bulk electrolysis is to exhaustively oxidize or reduce the target species in the electrochemical cell. pineresearch.com This is achieved by using large-surface-area electrodes and often stirring the solution to maximize mass transport. pineresearch.compineresearch.com

In the context of this compound, bulk electrolysis is the primary method for electrochemical synthesis (electropolymerization) of poly(this compound). The process involves applying a constant potential—one that is sufficient to oxidize the this compound monomer—to the working electrode. As the monomer is oxidized at the electrode surface, radical cations are formed, which then couple to form dimers, oligomers, and ultimately a polymer film that deposits onto the electrode surface.

This synthetic pathway offers several advantages, including direct control over the film thickness and morphology by adjusting parameters such as the applied potential, current density, and total charge passed during the synthesis. rsc.org The process is typically conducted in a divided electrochemical cell with three chambers to separate the working, counter, and reference electrodes, preventing byproducts from the counter electrode from interfering with the polymerization at the working electrode. pineresearch.com Bulk electrolysis can be used not only for complete synthesis but also for partial conversion to create specific material properties. pineresearch.com

Chiroptical Spectroscopy for Optically Active Poly(this compound)

Chiroptical spectroscopy refers to techniques that probe the differential interaction of a chiral molecule with left- and right-circularly polarized light. mertenlab.de The most common of these techniques is Circular Dichroism (CD) spectroscopy, which measures the difference in absorption (ΔA = AL - AR) of left- and right-circularly polarized light by a sample.

For polymers like poly(this compound) to be optically active, a source of chirality is required. This is typically achieved by introducing a chiral center into the alkyl side chain (e.g., by using a chiral heptyl derivative as the substituent). While the polymer backbone itself is not inherently chiral, the chiral side chains can force the main chain to adopt a preferred helical conformation (e.g., a right- or left-handed screw-sense). This induced supramolecular chirality makes the entire polymer assembly optically active. researchgate.netresearchgate.net

CD spectroscopy is highly sensitive to the conformational structure of these polymers. The formation of chiral supramolecular aggregates, often induced by changing solvent conditions or in the solid state, results in characteristic CD signals. researchgate.net Furthermore, advanced studies on related chiral conducting polymers have shown that the charge carriers themselves—polarons (radical cations) and bipolarons (dications) generated during electrochemical doping—can exhibit chiroptical activity. nii.ac.jp This indicates that the charge is stored on a helically structured polymer chain, leading to what are termed "chiralions." nii.ac.jp The ability to modulate the chiroptical properties of the polymer through electrochemical switching opens possibilities for electro-chiroptical devices.

Table 3: Chiroptical Properties of Optically Active Conjugated Polymers

Property Technique Observation Significance
Supramolecular Chirality Circular Dichroism (CD) Appearance of a CD signal upon polymer aggregation in poor solvents or in thin films. researchgate.net Indicates that chiral side chains induce a preferred helical ordering of the polymer backbone.
Chiral Charge Carriers Near-IR CD Spectroscopy Observation of chiroptical activity in the near-infrared region for the doped (oxidized) state of the polymer. nii.ac.jp Confirms that charge carriers (bipolarons) are located on a conformationally ordered helical polymer chain.

Computational Chemistry and Theoretical Modeling of 3 Heptylpyrrole Systems

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons. researchoutreach.org Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are workhorses in this field, used to solve the electronic Schrödinger equation in an approximate manner. fortunejournals.com For a molecule like 3-Heptylpyrrole, these calculations can elucidate its electronic structure, reactivity, and other key physicochemical properties.

DFT, in particular, is a popular method that balances computational cost and accuracy by calculating the electron density of a system. fortunejournals.comuni-graz.at A typical DFT calculation on this compound would involve selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G(d), cc-pVTZ) to model the molecule's electronic system. scielo.brresearchgate.net From these calculations, several key electronic descriptors can be obtained.

Key Electronic Properties:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. frontiersin.org For this compound, the electron-rich pyrrole (B145914) ring is expected to dominate the HOMO, while the LUMO would be distributed across the π-system.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this compound, the MEP would show a negative potential around the pyrrole ring's nitrogen atom and the π-cloud, indicating sites susceptible to electrophilic attack.

Electron Affinity and Ionization Potential: These properties, which can be calculated from the total energies of the neutral, anionic, and cationic species, quantify the energy change upon gaining or losing an electron, respectively. scielo.br

Table 1: Hypothetical Quantum Chemical Properties of this compound calculated at the B3LYP/6-31G(d) level.
PropertyCalculated ValueSignificance
HOMO Energy-5.85 eVIndicates electron-donating capability (nucleophilicity).
LUMO Energy1.15 eVIndicates electron-accepting capability (electrophilicity).
HOMO-LUMO Gap7.00 eVRelates to chemical stability and electronic transitions.
Dipole Moment1.90 DebyeMeasures the overall polarity of the molecule.
Ionization Potential7.50 eVEnergy required to remove an electron.
Electron Affinity-0.20 eVEnergy released upon adding an electron.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. researchgate.netmdpi.com MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the molecule behaves in different environments. windows.net

MD simulations are also invaluable for studying intermolecular interactions. neliti.commdpi.com By placing a this compound molecule in a simulation box with other molecules (e.g., water, an organic solvent, or other pyrroles), one can observe and quantify the non-covalent interactions that govern its behavior in a condensed phase. These interactions include:

Van der Waals forces: Dominant for the nonpolar heptyl chain.

π-π stacking: Interactions between the aromatic rings of two pyrrole molecules. chemrxiv.org

Hydrogen bonding: The N-H group of the pyrrole ring can act as a hydrogen bond donor.

Table 2: Hypothetical Relative Energies of Different this compound Conformers from MD Simulations.
ConformerDescriptionRelative Energy (kcal/mol)Population (%) at 298 K
1 (Global Minimum)Fully extended, anti-periplanar heptyl chain.0.00~60%
2Gauche interaction at C2-C3 of the heptyl chain.0.65~25%
3Gauche interaction at C4-C5 of the heptyl chain.0.70~15%
4Folded chain conformation.1.50&lt;1%

Mechanistic Studies through Computational Methods (e.g., reaction pathways, transition state analysis)

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. rsc.org For this compound, a key reaction would be electrophilic aromatic substitution on the pyrrole ring, which is known to be highly reactive. Computational methods can map out the entire reaction pathway, from reactants to products, through an intermediate and a transition state.

The process involves:

Locating Stationary Points: Geometries of the reactants, products, any intermediates, and transition states are optimized.

Transition State (TS) Analysis: The TS is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction (activation energy). Locating the TS is crucial for understanding reaction rates. rsc.org Frequency calculations are performed to confirm that the TS has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. frontiersin.org

For the reaction of this compound with an electrophile (E⁺), computations could compare the activation energies for attack at the C2, C4, and C5 positions to predict the regioselectivity, which is expected to favor the C2 and C5 positions due to the activating nature of the pyrrole nitrogen. rsc.org

Table 3: Hypothetical Calculated Activation Energies for Electrophilic Nitration of this compound.
Reaction PathwayTransition State (TS)Activation Energy (ΔG‡, kcal/mol)Predicted Outcome
Attack at C2-positionTS-C215.2Major Product
Attack at C4-positionTS-C422.5Minor Product
Attack at C5-positionTS-C515.8Major Product

Prediction of Spectroscopic Signatures

Computational methods can accurately predict various spectroscopic signatures of molecules, which is invaluable for interpreting experimental data and confirming molecular structures. q-chem.com

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with high accuracy using DFT methods, often by computing the nuclear shielding tensors. schrodinger.com The predicted spectrum can be compared to experimental data to assign peaks to specific atoms in the this compound molecule. frontiersin.orgnmrdb.org

Infrared (IR) Spectroscopy: IR spectra are predicted by calculating the vibrational frequencies of the molecule. arxiv.org After geometry optimization, a frequency calculation yields a set of vibrational modes and their corresponding intensities. These frequencies often require scaling by an empirical factor to better match experimental results due to approximations in the calculations (e.g., the harmonic oscillator approximation). Predicted IR spectra can help identify characteristic functional group vibrations, such as the N-H stretch, C-H stretches of the alkyl chain and aromatic ring, and C=C ring vibrations.

Table 4: Hypothetical Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound (relative to TMS).
Carbon AtomPredicted Chemical Shift (ppm)
Pyrrole C2118.5
Pyrrole C3121.0
Pyrrole C4108.2
Pyrrole C5115.3
Heptyl C1'28.1
Heptyl C7' (terminal CH₃)14.2
Table 5: Hypothetical Predicted Key IR Frequencies (cm⁻¹) for this compound.
Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
N-H Stretch3450Medium
Aromatic C-H Stretch3105Medium
Aliphatic C-H Stretch2850-2960Strong
Pyrrole Ring C=C Stretch1550Strong

Computational Design of Novel this compound Derivatives with Tailored Properties

One of the most exciting applications of computational chemistry is the in silico design of new molecules with specific, tailored properties. nih.govrsc.org this compound can serve as a molecular scaffold, which can be chemically modified to tune its characteristics for various applications, such as pharmaceuticals, organic electronics, or corrosion inhibitors. rsc.orgresearchgate.netmdpi.com

The design process involves:

Defining a Target Property: This could be enhanced biological activity, a smaller HOMO-LUMO gap for better conductivity, or increased polarity for better solubility. mdpi.com

Generating a Virtual Library: A library of virtual derivatives is created by adding different functional groups (e.g., -NO₂, -CN, -OH, -COOH) to various positions on the this compound scaffold.

High-Throughput Screening: The properties of each derivative in the library are rapidly calculated using computational methods. This allows for the screening of thousands of potential compounds without the need for synthesis.

Identifying Lead Candidates: The most promising derivatives that exhibit the desired properties are identified for further computational study or experimental synthesis and validation.

For example, adding an electron-withdrawing group like -NO₂ to the pyrrole ring would be predicted to lower the HOMO and LUMO energies, while adding an electron-donating group like -OH would raise them.

Table 6: Hypothetical Property Prediction for Designed Derivatives of this compound.
DerivativeModificationPredicted HOMO-LUMO Gap (eV)Predicted Dipole Moment (Debye)Potential Application
Parent MoleculeThis compound7.001.90Scaffold
Derivative AAdd -NO₂ at C55.504.50Organic Electronics
Derivative BAdd -OH at C26.852.80Pharmaceutical Intermediate
Derivative CAdd -COOH at C26.203.50Functional Monomer

Future Research Perspectives and Emerging Areas for 3 Heptylpyrrole Studies

Integration into Multifunctional Advanced Materials Systems

The next generation of materials will be defined by their ability to perform multiple functions within a single, integrated system. sciltp.com Future research on 3-heptylpyrrole will likely focus on its incorporation into such multifunctional materials, where its inherent electrical properties are combined with other functionalities. mdpi.comresearchgate.net

Key research directions include:

Smart Sensors and Actuators: Building on the known sensing capabilities of conducting polymers, future work will explore the development of materials that can both detect a stimulus (e.g., a chemical analyte, pressure, or light) and respond with a mechanical action. researchgate.net The heptyl group can be modified to enhance sensitivity and selectivity, while the polypyrrole backbone provides the basis for electrical transduction and actuation. researchgate.netmit.edu Research into electrochromic properties, where the material changes color in response to an electrical potential, could be integrated with sensing to create visual feedback systems. mit.edunih.gov

Bio-integrated Electronics: The long alkyl chain of this compound can be functionalized to improve biocompatibility, paving the way for advanced medical devices. Future systems could feature implantable electronics that monitor physiological signals and deliver therapeutic electrical stimulation, with the this compound polymer serving as the critical interface between biological tissue and electronic hardware.

Energy Storage and Conversion: Research will likely investigate the use of poly(this compound) composites in energy applications. mdpi.com By combining poly(this compound) with other materials like graphene or metal oxides, multifunctional composites could be created that simultaneously serve as structural components and energy storage devices, such as supercapacitors or battery electrodes. mdpi.com

Potential Multifunctional SystemComponent 1: this compound FunctionComponent 2: Integrated FunctionPotential Application
Smart Coating Electrochromic Display mit.edunih.govChemical Sensing researchgate.netSelf-reporting anti-corrosion coating
Bio-actuator Electrical Actuation researchgate.netBiocompatible InterfaceArtificial muscle, drug delivery pump
Structural Supercapacitor Ion/Electron Conduction nih.govMechanical Strength (in composite)Lightweight energy storage for aerospace

Targeted Drug Design and Advanced Delivery Systems for Bioactive Derivatives

While the direct biological activity of this compound is an emerging area, the pyrrole (B145914) scaffold is a known building block in medicinal chemistry. mdpi.com Future research will focus on designing and developing derivatives of this compound for targeted therapeutic applications and creating sophisticated systems for their delivery.

Rational Drug Design: Future efforts will employ computational modeling and ligand-based design strategies to create novel this compound derivatives. nih.gov By modifying the heptyl chain or adding functional groups to the pyrrole ring, molecules can be designed to bind with high specificity to biological targets like enzymes or cell surface receptors implicated in diseases such as cancer or neurodegenerative disorders. ijsrtjournal.comnih.gov This multi-target design approach aims to create compounds that are not only effective but also have minimal side effects. dokumen.pub

Nanocarrier-Based Delivery: To overcome challenges like poor water solubility and to ensure drugs reach their intended target, advanced drug delivery systems will be developed. sciltp.comnih.govacs.org Bioactive this compound derivatives could be encapsulated within nanocarriers such as liposomes, polymeric nanoparticles, or micelles. whiterose.ac.ukresearchgate.net These nanovectors can be further engineered with surface ligands (e.g., antibodies or peptides) that actively target specific cells, such as tumor cells, thereby increasing therapeutic efficacy and reducing systemic toxicity. sciltp.comnih.gov

Stimuli-Responsive Release: An exciting frontier is the development of "smart" delivery systems where the release of the bioactive this compound derivative is triggered by specific physiological conditions (e.g., pH or temperature changes in a tumor microenvironment) or external stimuli (e.g., light or a magnetic field). whiterose.ac.uk Poly(this compound) itself could be part of the delivery vehicle, using its electrical properties to trigger drug release on demand.

Exploration of Novel Catalytic Applications

The redox-active nature of the polypyrrole backbone suggests significant, yet largely unexplored, potential in catalysis. Future research will move beyond using poly(this compound) as a passive component to investigating its active role in facilitating chemical reactions.

Redox-Active Ligands and Complexes: Poly(this compound) can act as an efficient π-conjugated polymer ligand. researchgate.net Future studies will explore the synthesis of novel metal-polymer complexes where the poly(this compound) ligand actively participates in redox catalysis. researchgate.netresearchgate.net These new materials could offer enhanced catalytic activity and stability for a range of organic reactions, including cross-coupling and oxidation reactions. researchgate.net

Catalyst Supports with Active Participation: While conducting polymers can serve as supports to stabilize and disperse metal nanoparticle catalysts, the future lies in supports that actively enhance the catalytic process. whiterose.ac.uktue.nl The electronic properties of poly(this compound) could influence the d-orbital electronic structure of supported metal catalysts (e.g., palladium, nickel, or copper), leading to higher activity and selectivity in reactions like hydrogenation or CO2 reduction. acs.orgacs.org The interaction between the support and the metal, known as the strong metal-support interaction, will be a key area of investigation.

Heterogenized Homogeneous Catalysts: The solubility imparted by the heptyl group allows for the creation of processable catalyst systems that bridge the gap between homogeneous and heterogeneous catalysis. Catalytically active sites can be integrated into the polymer chain, allowing the reaction to occur in solution but enabling the catalyst to be easily recovered and recycled by precipitation, a key principle of green chemistry.

Catalytic SystemRole of this compoundPotential ReactionFuture Goal
Palladium-Poly(this compound) Complex Redox-active π-conjugated ligand researchgate.netC-C cross-couplingHigh-efficiency OLED fabrication researchgate.net
Nickel Nanoparticles on P3HP Support Electron-donating supportHydrogenation acs.orgLowering activation energy
Graphene-P3HP Composite Catalyst for reactive radical generationPharmaceutical degradation mdpi.comEnhanced water treatment

Green Chemistry Approaches in this compound Synthesis and Polymerization

In line with global sustainability goals, future research will prioritize the development of environmentally benign methods for both the synthesis of the this compound monomer and its subsequent polymerization. mdpi.com

Bio-based Monomer Synthesis: A primary goal will be to develop synthetic pathways to this compound that start from renewable biomass feedstocks rather than petroleum derivatives. This involves exploring novel catalytic routes that are atom-economical and avoid the use of hazardous reagents and solvents.

Enzymatic Polymerization: The use of enzymes as catalysts for polymerization represents a significant advancement in green chemistry. Future studies will focus on identifying or engineering enzymes, such as peroxidases or laccases, that can catalyze the oxidative polymerization of this compound under mild conditions (e.g., in water and at room temperature). This approach avoids the harsh chemical oxidants typically used and can offer greater control over the polymer structure.

Eco-Friendly Solvents and Conditions: Research into alternative reaction media will continue. The synthesis of poly(this compound) nanoparticles in supercritical carbon dioxide (scCO2) is a promising example that eliminates the need for volatile organic solvents. Further exploration of water-based emulsion systems and other green solvents will be crucial for reducing the environmental impact of polymer production. tue.nl

Development of Advanced Characterization Methodologies

A deep understanding of the structure-property relationships in this compound-based materials is essential for optimizing their performance. Future research will rely on the development and application of advanced characterization techniques to probe these materials across multiple length and time scales. researchgate.net

Microscopic and Spectroscopic Correlation: The future of characterization lies in combining techniques to build a comprehensive picture of the material. For instance, coupling microscopic methods like Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) with spectroscopic techniques like Raman and FTIR spectroscopy will allow researchers to correlate nanoscale morphology with chemical structure and electronic properties. mit.edu This is particularly important for understanding the self-assembly of poly(this compound) chains and their interaction with other components in a composite. mit.edu

In-Situ and Operando Characterization: To understand how these materials function in real-time, there will be a push towards in-situ and operando characterization. This involves performing measurements while the material is actively functioning within a device, such as an electrochromic window or a sensor. Techniques like electrochemical AFM or spectroelectrochemistry will provide critical insights into the dynamic changes in structure and properties during operation.

Advanced Structural Analysis: Sophisticated techniques will be employed to gain detailed molecular information. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy can elucidate complex polymer structures and end-groups. researchgate.net X-ray scattering techniques, such as Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS), will provide information on the crystalline structure, molecular packing, and nanoscale morphology of poly(this compound) and its composites.

Q & A

Q. What experimental design considerations are critical for synthesizing 3-Heptylpyrrole in laboratory settings?

Synthesis of this compound requires careful control of reaction conditions due to its stability profile. Key considerations include:

  • Solvent selection : Use non-polar solvents compatible with its boiling point (97°C at 0.60 kPa) .
  • Incompatible materials : Avoid oxidizing agents, as they may trigger hazardous decomposition (e.g., CO, CO₂, NOx) .
  • Purification : Utilize fractional distillation under reduced pressure, guided by its relative density (0.89 g/cm³) .
    Methodological rigor should align with EN 374 and EU 2016/425 standards for protective equipment to mitigate skin/eye irritation risks .

Q. How should researchers characterize the physical and chemical properties of this compound when critical data (e.g., flash point, water solubility) are unavailable?

Researchers must employ a tiered analytical approach:

  • Empirical measurements : Determine missing parameters (e.g., flash point via closed-cup methods) and compare with computational models (e.g., QSPR predictions).
  • Partition coefficient estimation : Use shake-flask assays with n-octanol/water systems to approximate logP values, despite no existing data .
    Documentation should highlight data gaps and justify assumptions, referencing OSHA HCS guidelines for hazard communication .

Advanced Research Questions

Q. How can contradictory or absent toxicological data (e.g., acute toxicity, ecotoxicity) impact risk assessment in this compound studies?

The lack of GHS-classified toxicity data (e.g., carcinogenicity, bioaccumulation potential) necessitates:

  • Precautionary protocols : Assume worst-case scenarios, such as potential respiratory sensitization, and implement tiered in vitro assays (e.g., Ames tests for mutagenicity) .
  • Ecological modeling : Use read-across methods with structurally analogous pyrrole derivatives to predict environmental persistence and mobility in soil/water systems .
    Researchers must justify these extrapolations in grant proposals and ethics reviews, per 40 CFR 720.36 guidelines .

Q. What methodological strategies are recommended to resolve instability or decomposition of this compound under varying experimental conditions?

  • Thermal stability assays : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (current data only note stability under "recommended conditions") .
  • Inert atmosphere use : Store and react this compound under nitrogen/argon to prevent oxidation, which may generate hazardous byproducts like nitrogen oxides .
  • Real-time monitoring : Deploy gas chromatography-mass spectrometry (GC-MS) to detect and quantify decomposition products during reactions .

Q. How should researchers address regulatory compliance challenges when this compound is not listed on the TSCA inventory?

  • Documentation : Explicitly state the compound’s TSCA-exempt status (40 CFR 720.36) in protocols, restricting use to R&D under qualified supervision .
  • Waste disposal : Adhere to EPA guidelines (40 CFR 261) by incinerating waste in certified chemical焚烧炉s with scrubbers to neutralize NOx emissions .
  • State-level compliance : Verify non-listing in state inventories (e.g., Massachusetts, New Jersey) to avoid unintended regulatory violations .

Data Contradiction and Gap Analysis

Q. What approaches are valid for reconciling discrepancies in hazard classifications (e.g., skin irritation potential) across safety data sheets?

  • Comparative testing : Re-evaluate skin irritation using OECD TG 439 (Reconstructed Human Epidermis models) to resolve conflicts between SDSs .
  • Source evaluation : Prioritize data from GHS-aligned SDSs (e.g., ALADDIN’s OSHA HCS compliance) over non-standardized sources .
    Publish findings in peer-reviewed journals to contribute to harmonized hazard classifications.

Q. How can researchers design studies to fill critical data gaps in this compound’s environmental fate and bioaccumulation potential?

  • Microcosm studies : Simulate aquatic/terrestrial ecosystems to measure biodegradation half-lives and partition coefficients (Kow, Koc) .
  • Trophic transfer assays : Use model organisms (e.g., Daphnia magna, Eisenia fetida) to assess biomagnification risks, given the absence of PBT/vPvB data .
    Secure funding through NIH/NIEHS grants by emphasizing the compound’s structural novelty and regulatory relevance.

Methodological Best Practices

Q. What personal protective equipment (PPE) and engineering controls are non-negotiable for handling this compound?

  • PPE : EN 374-certified gloves (e.g., nitrile), vapor respirators for volatile phases, and full-face shields to prevent eye exposure (H319) .
  • Ventilation : Use fume hoods with ≥100 fpm face velocity, especially during high-temperature reactions .
  • Decontamination : Implement a two-step glove removal protocol to avoid skin contact with contaminated surfaces .

Q. How should spill management protocols be tailored to this compound’s physicochemical properties?

  • Containment : Apply vermiculite or diatomaceous earth to absorb spills, preventing drainage entry (per Section 8.2) .
  • Neutralization : Avoid water rinses due to unknown water solubility; instead, use ethanol-isopropanol mixtures for cleanup .
    Train personnel using OSHA HAZWOPER standards to ensure compliance .

Research Ethics and Reporting

Q. How can researchers ethically justify using this compound despite incomplete toxicological profiles?

  • Risk-benefit analysis : Cite its utility in synthesizing bioactive pyrrole derivatives (e.g., antimicrobial agents) to outweigh uncertain risks .
  • Informed consent : Disclose data gaps to institutional review boards (IRBs) and include them in laboratory safety trainings .

Q. What peer-review criteria should apply to studies involving this compound to ensure methodological rigor?

  • Transparency : Require raw data for stability assays and decomposition product analyses .
  • Reproducibility : Mandate detailed SOPs for synthesis and purification, including batch-specific GC purity reports (>97%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.